

An In-Depth Technical Guide to 5-(tert-Butyldimethylsilyloxy)-1H-indole

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Compound of Interest

Compound Name: 5-(tert-Butyldimethylsilyloxy)-1H-indole

Cat. No.: B034188

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of **5-(tert-Butyldimethylsilyloxy)-1H-indole**. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex indole derivatives with potential applications in drug discovery.

Core Physicochemical Properties

5-(tert-Butyldimethylsilyloxy)-1H-indole is a light brown solid at room temperature.^[1] Its core physicochemical properties are summarized in the table below, providing a quick reference for experimental planning and computational modeling.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₁ NOSi	[1] [2] [3] [4]
Molecular Weight	247.41 g/mol	[1]
Melting Point	60-62 °C	[3]
Boiling Point	318.8 °C at 760 mmHg	[3]
Flash Point	146.6 °C	[3]
Predicted XlogP	None Found	[4]
pKa (N-H)	~17 (in DMSO for parent indole)	[5]
Solubility	Soluble in common organic solvents	[6]

Synthesis and Purification

The synthesis of **5-(tert-Butyldimethylsilyloxy)-1H-indole** is typically achieved through the silylation of 5-hydroxyindole. This reaction involves the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, a common strategy in multi-step organic synthesis due to the stability of the TBDMS group under a variety of reaction conditions.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocol: Synthesis

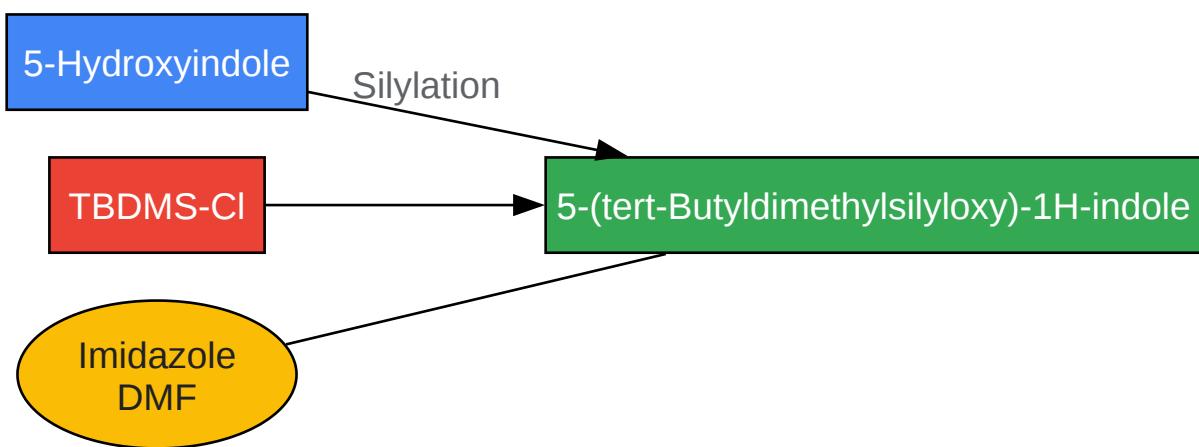
Materials:

- 5-hydroxyindole
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
- Imidazole
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hydroxyindole (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.
- To this solution, add tert-butyldimethylsilyl chloride (1.2 equivalents) portion-wise at room temperature.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.



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Synthesis of **5-(tert-Butyldimethylsilyloxy)-1H-indole**.

Experimental Protocol: Purification

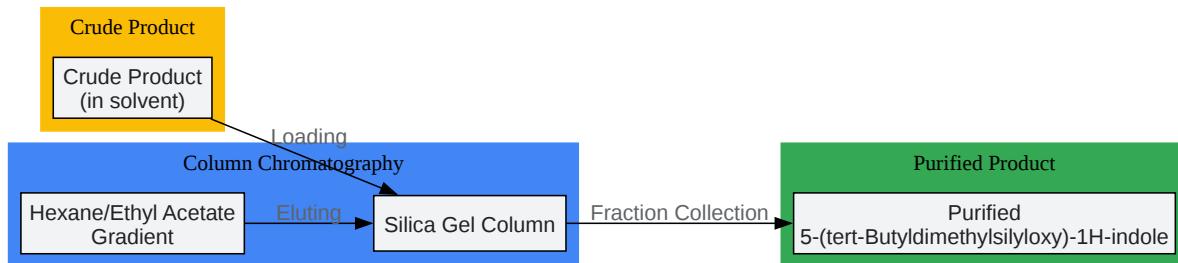
Purification of the crude product is typically achieved by flash column chromatography on silica gel.

Materials and Equipment:

- Crude **5-(tert-Butyldimethylsilyloxy)-1H-indole**
- Silica gel (230-400 mesh)
- Hexane
- Ethyl acetate
- Glass chromatography column
- TLC plates and UV lamp

Procedure:

- Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).
- Pack the chromatography column with the silica gel slurry.
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
- Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
- Collect fractions and monitor by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **5-(tert-Butyldimethylsilyloxy)-1H-indole** as a light brown solid.

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Purification workflow for the target compound.

Analytical Data

Mass Spectrometry

The mass of **5-(tert-Butyldimethylsilyloxy)-1H-indole** can be confirmed by mass spectrometry. The predicted collision cross-section (CCS) values for various adducts provide additional structural information.

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	248.14652	158.6
[M+Na] ⁺	270.12846	167.2
[M-H] ⁻	246.13196	160.9
[M+NH ₄] ⁺	265.17306	178.1
[M+K] ⁺	286.10240	163.5

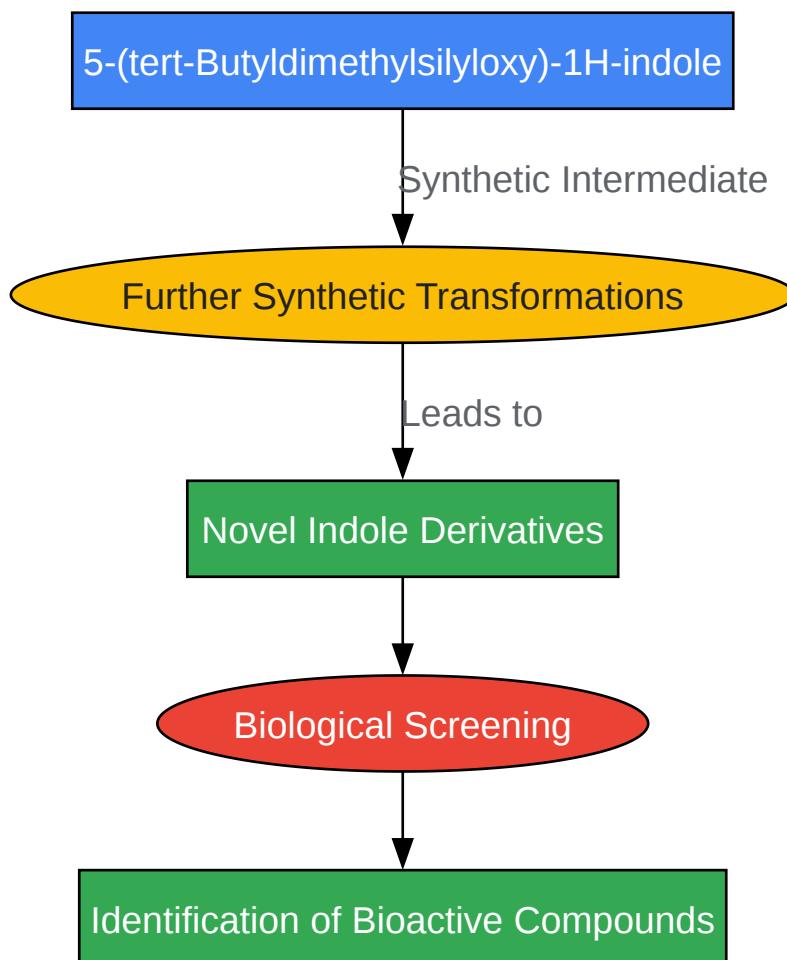
Data from PubChemLite[4]

Biological and Pharmacological Context

Currently, there is no specific information available in the public domain regarding the direct biological activity or involvement of **5-(tert-Butyldimethylsilyloxy)-1H-indole** in any signaling pathways. Its primary role reported in the scientific literature is that of a synthetic intermediate.

The indole scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of a silyl group, such as the TBDMS group, can modulate the physicochemical properties of a molecule, including its lipophilicity and metabolic stability. In some cases, the silyl group itself has been shown to enhance cytotoxic activity against tumor cells.^[8]

Given that **5-(tert-Butyldimethylsilyloxy)-1H-indole** serves as a precursor for other functionalized indoles, its significance lies in enabling the synthesis of novel compounds for biological screening. The TBDMS protecting group can be selectively removed under mild conditions to reveal the 5-hydroxyl group, which can then be further functionalized. Researchers utilizing this intermediate are likely targeting the synthesis of novel indole derivatives for evaluation in various therapeutic areas.



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Role in Drug Discovery Funnel.

In conclusion, while **5-(tert-Butyldimethylsilyloxy)-1H-indole** does not currently have a documented direct biological role, its importance as a synthetic building block in the generation of novel, biologically active indole derivatives is well-established within the research and drug development community.

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